α4β2 nAChR Binding Affinity and Subtype Selectivity: Varenicline vs. Nicotine, Cytisine, and Other nAChR Ligands
Varenicline exhibits a Ki of 0.15 nM at human α4β2 nAChRs, representing approximately 10-fold higher affinity than cytisine (Ki ≈ 1.5 nM) and comparable or superior affinity to nicotine (Ki = 1-5 nM depending on assay conditions) [1]. Selectivity ratios derived from FDA-approved labeling and peer-reviewed binding studies demonstrate that varenicline binds more potently to α4β2 than to α3β4 by >500-fold (Ki = 84 nM), α7 by >3,500-fold (Ki = 620 nM), and α1βγδ by >20,000-fold (Ki = 3,400 nM) [2]. In contrast, nicotine exhibits less pronounced selectivity, with α4β2/α7 Ki ratios typically <100-fold [3]. Cytisine, while also selective for α4β2, demonstrates approximately 10-fold lower absolute affinity (Ki ≈ 1.5 nM) and reduced selectivity window compared to varenicline [1].
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity fold-difference |
|---|---|
| Target Compound Data | Ki = 0.15 nM at α4β2; >500-fold α3β4, >3,500-fold α7, >20,000-fold α1βγδ |
| Comparator Or Baseline | Cytisine Ki ≈ 1.5 nM at α4β2; Nicotine Ki = 1-5 nM at α4β2 |
| Quantified Difference | Varenicline exhibits ~10× higher α4β2 affinity than cytisine; >500-20,000× selectivity over other nAChR subtypes |
| Conditions | [3H]epibatidine radioligand displacement assay in HEK-293 cells expressing human recombinant nAChRs |
Why This Matters
Higher affinity and greater subtype selectivity reduce the probability of off-target nAChR-mediated effects, which is critical for experiments requiring clean α4β2-specific pharmacological modulation.
- [1] Coe JW, Brooks PR, Vetelino MG, et al. Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. J Med Chem. 2005;48(10):3474-3477. View Source
- [2] RxReasoner. Varenicline Pharmacology. RxReasoner Database. View Source
- [3] Grady SR, Moretti M, Zoli M, et al. Rodent habenulo-interpeduncular pathway expresses a large variety of uncommon nAChR subtypes, but only the α3β4* and α3β3β4* subtypes mediate acetylcholine release. J Neurosci. 2009;29(7):2272-2282. View Source
